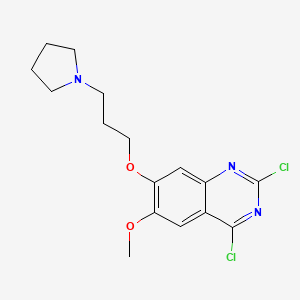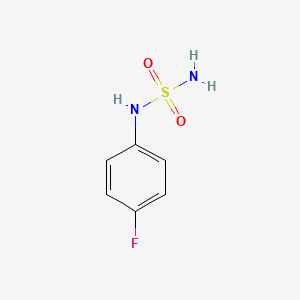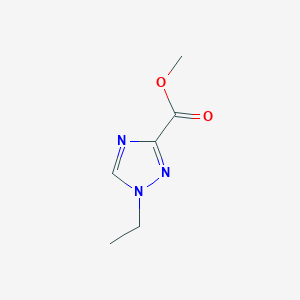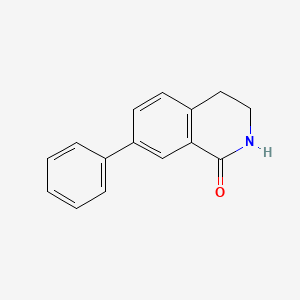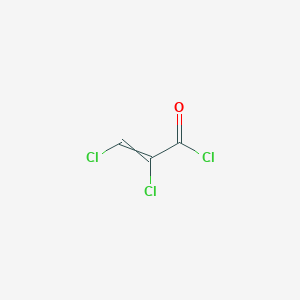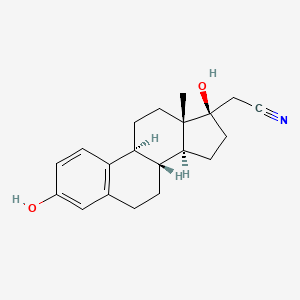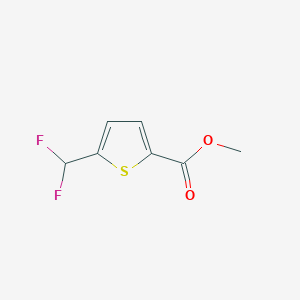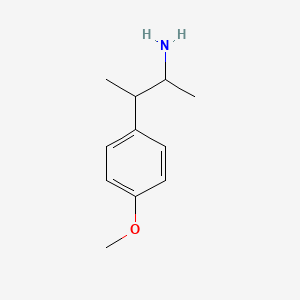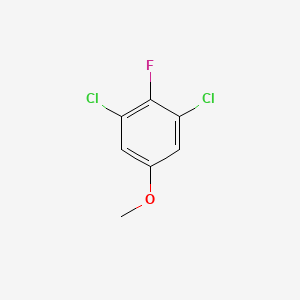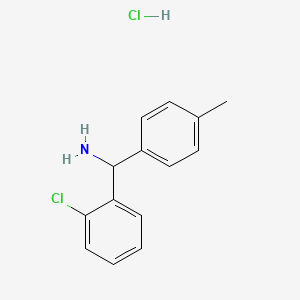
3-(4-Chlorophenyl)-2-methylpropenal
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-methylpropenal, also known as 4-CPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a yellow oily liquid with a molecular weight of 180.63 g/mol and a boiling point of 234 °C.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-2-methylpropenal has been extensively studied for its potential applications in various scientific fields. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor properties. It has also been used as a starting material for the synthesis of other compounds with potential biological activity.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-2-methylpropenal is not fully understood. However, studies have shown that this compound can inhibit the growth of microorganisms by interfering with their cell membrane integrity. It has also been suggested that 3-(4-Chlorophenyl)-2-methylpropenal can induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Chlorophenyl)-2-methylpropenal can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This compound has also been shown to affect the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In addition, 3-(4-Chlorophenyl)-2-methylpropenal has been shown to have a cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-Chlorophenyl)-2-methylpropenal in lab experiments is its potential as a starting material for the synthesis of other compounds with potential biological activity. However, the limitations of using this compound include its toxicity and potential side effects, which require careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Chlorophenyl)-2-methylpropenal. These include the identification of its molecular targets, the development of more efficient and safer synthesis methods, and the exploration of its potential as a therapeutic agent for various diseases. Further studies are also needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, 3-(4-Chlorophenyl)-2-methylpropenal is a chemical compound with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJAMSUNWQAPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-methylpropenal | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


